molecular formula C10H7N3O B12357213 3,9b-Dihydropyrimido[5,4-b]indol-4-one

3,9b-Dihydropyrimido[5,4-b]indol-4-one

Cat. No.: B12357213
M. Wt: 185.18 g/mol
InChI Key: AEHYSKFCGAEONK-UHFFFAOYSA-N
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Description

3,9b-Dihydropyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of pyrimido-indoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and indole ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9b-Dihydropyrimido[5,4-b]indol-4-one typically involves the reaction of indole-2-carboxylic acid azides with aromatic aldehydes under acid catalysis conditions. This reaction produces 3-(α-halobenzyl)indoles, which further react with aliphatic and aromatic amines to form aminobenzylindoles. These intermediates undergo intramolecular cyclization to yield dihydropyrrolo[3,4-b]indoles at room temperature. Heating these compounds to 80-110°C through the Curtius rearrangement results in the formation of dihydropyrimido[4,5-b]indoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,9b-Dihydropyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3,9b-Dihydropyrimido[5,4-b]indol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,9b-Dihydropyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or enzymes, leading to the modulation of signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9b-Dihydropyrimido[5,4-b]indol-4-one is unique due to its specific ring fusion and the presence of both pyrimidine and indole moieties. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

3,9b-dihydropyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C10H7N3O/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,8H,(H,11,12,14)

InChI Key

AEHYSKFCGAEONK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C(=N2)C(=O)NC=N3

Origin of Product

United States

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